molecular formula C19H18N2O3 B3141788 3-{[(Benzo[1,3]dioxol-5-ylmethyl)-amino]-methyl}-7-methyl-1H-quinolin-2-one CAS No. 484025-55-0

3-{[(Benzo[1,3]dioxol-5-ylmethyl)-amino]-methyl}-7-methyl-1H-quinolin-2-one

Cat. No.: B3141788
CAS No.: 484025-55-0
M. Wt: 322.4 g/mol
InChI Key: YBBAMZQEZRMBRK-UHFFFAOYSA-N
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Description

3-{[(Benzo[1,3]dioxol-5-ylmethyl)-amino]-methyl}-7-methyl-1H-quinolin-2-one is an organic compound that belongs to the class of quinolin-2-ones This compound is characterized by the presence of a benzo[1,3]dioxole moiety, which is a fused ring system containing a benzene ring and a dioxole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(Benzo[1,3]dioxol-5-ylmethyl)-amino]-methyl}-7-methyl-1H-quinolin-2-one typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Benzo[1,3]dioxole Moiety: This step involves the reaction of catechol with formaldehyde to form the benzo[1,3]dioxole ring.

    Aminomethylation: The benzo[1,3]dioxole derivative is then reacted with an amine to introduce the aminomethyl group.

    Quinolin-2-one Formation: The final step involves the cyclization of the intermediate with a suitable reagent to form the quinolin-2-one ring.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

3-{[(Benzo[1,3]dioxol-5-ylmethyl)-amino]-methyl}-7-methyl-1H-quinolin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolin-2-one derivatives with additional oxygen-containing functional groups, while reduction may yield more saturated derivatives.

Scientific Research Applications

3-{[(Benzo[1,3]dioxol-5-ylmethyl)-amino]-methyl}-7-methyl-1H-quinolin-2-one has several scientific research applications:

    Medicinal Chemistry: The compound has been studied for its potential antitumor activities.

    Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules.

Mechanism of Action

The mechanism of action of 3-{[(Benzo[1,3]dioxol-5-ylmethyl)-amino]-methyl}-7-methyl-1H-quinolin-2-one involves its interaction with specific molecular targets. For example, in antitumor studies, the compound has been shown to induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspase pathways . The exact molecular targets and pathways may vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{[(Benzo[1,3]dioxol-5-ylmethyl)-amino]-methyl}-7-methyl-1H-quinolin-2-one is unique due to its specific combination of the benzo[1,3]dioxole and quinolin-2-one moieties

Properties

IUPAC Name

3-[(1,3-benzodioxol-5-ylmethylamino)methyl]-7-methyl-1H-quinolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3/c1-12-2-4-14-8-15(19(22)21-16(14)6-12)10-20-9-13-3-5-17-18(7-13)24-11-23-17/h2-8,20H,9-11H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBBAMZQEZRMBRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C=C(C(=O)N2)CNCC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-{[(Benzo[1,3]dioxol-5-ylmethyl)-amino]-methyl}-7-methyl-1H-quinolin-2-one
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